molecular formula C9H9FO2 B1387847 4-Fluoro-3-methylphenylacetic acid CAS No. 1000520-92-2

4-Fluoro-3-methylphenylacetic acid

Cat. No.: B1387847
CAS No.: 1000520-92-2
M. Wt: 168.16 g/mol
InChI Key: VZDGZGNZGMJNPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-3-methylphenylacetic acid is an organic compound with the molecular formula C9H9FO2. It is a white crystalline solid that is slightly soluble in water but soluble in organic solvents such as ethanol and ether. This compound is used as an intermediate in organic synthesis, particularly in the production of dyes and pharmaceuticals .

Preparation Methods

The preparation of 4-Fluoro-3-methylphenylacetic acid can be achieved through the fluorination of 4-methylphenylacetyl chloride or 4-methylphenylacetonitrile . The specific reaction conditions and steps can be adjusted according to actual needs and related laboratory equipment. Industrial production methods typically involve the use of fluorinating agents under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Fluoro-3-methylphenylacetic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. .

Scientific Research Applications

4-Fluoro-3-methylphenylacetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: This compound is used in the study of enzyme mechanisms and metabolic pathways.

    Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Fluoro-3-methylphenylacetic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of active metabolites that exert biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

4-Fluoro-3-methylphenylacetic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-(4-fluoro-3-methylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-6-4-7(5-9(11)12)2-3-8(6)10/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZDGZGNZGMJNPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40653458
Record name (4-Fluoro-3-methylphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000520-92-2
Record name (4-Fluoro-3-methylphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-(4-Fluoro-3-methylphenyl)acetonitrile (1 g) and sodium hydroxide (0.8 g) were combined in a mixture of methanol (10 mL) and water (3 mL). The resulting mixture was then heated at reflux overnight. The reaction was concentrated in vacuo and the residue dissolved in water (25 mL). The aqueous phase was washed with ether (2×25 mL), acidified with concentrated hydrochloric acid and extracted with ether (3×25 mL). The combined organic solutions were washed with brine, dried over sodium sulphate, filtered and evaporated in vacuo to afford the subtitled compound as a white solid. Yield 1.1 g.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-3-methylphenylacetic acid
Reactant of Route 2
Reactant of Route 2
4-Fluoro-3-methylphenylacetic acid
Reactant of Route 3
Reactant of Route 3
4-Fluoro-3-methylphenylacetic acid
Reactant of Route 4
Reactant of Route 4
4-Fluoro-3-methylphenylacetic acid
Reactant of Route 5
Reactant of Route 5
4-Fluoro-3-methylphenylacetic acid
Reactant of Route 6
Reactant of Route 6
4-Fluoro-3-methylphenylacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.